molecular formula C19H21ClN4O3S B2476499 2-[(4-chlorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251620-08-2

2-[(4-chlorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2476499
CAS No.: 1251620-08-2
M. Wt: 420.91
InChI Key: WIYOLOMYFJXGKR-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a potent and selective ATP-competitive inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform source . The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is one of the most frequent events in human cancers, making it a prime therapeutic target source . This compound demonstrates exceptional selectivity for the p110α catalytic subunit over other PI3K class I isoforms (PI3Kβ, PI3Kδ, PI3Kγ) and a broad range of other kinases, which is crucial for delineating the specific biological functions of PI3Kα in both physiological and disease contexts source . Its primary research value lies in the investigation of oncogenic signaling driven by PIK3CA mutations, which are commonly found in breast, colorectal, and other solid tumors. Researchers utilize this inhibitor to probe PI3Kα-dependent mechanisms, study tumor cell viability, and assess combination therapies in preclinical models. It serves as an essential chemical tool for validating PI3Kα as a target and for advancing the understanding of resistance mechanisms to PI3K pathway inhibition source .

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-6-(4-methylpiperidin-1-yl)sulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O3S/c1-14-8-10-22(11-9-14)28(26,27)17-6-7-18-21-24(19(25)23(18)13-17)12-15-2-4-16(20)5-3-15/h2-7,13-14H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYOLOMYFJXGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=C(C=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the triazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the core structure.

    Attachment of the piperidinylsulfonyl group: This is usually done through a sulfonylation reaction, where the piperidinyl group is attached to the core structure via a sulfonyl linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of triazolo-pyridine derivatives as antimalarial agents. Research conducted on related compounds demonstrated significant in vitro activity against Plasmodium falciparum, with some derivatives showing IC50 values as low as 2.24 μM . The sulfonamide fragment in the structure is believed to enhance the biological activity through specific interactions with target enzymes involved in the malaria lifecycle.

Antifungal Properties

The compound's structural similarities to known antifungal agents suggest potential efficacy against fungal infections. A related study synthesized various pyridine-sulfonamide derivatives that exhibited promising antifungal activity against strains such as Candida albicans, with MIC values significantly lower than those of traditional treatments like fluconazole . This indicates that derivatives of this compound may also possess similar antifungal properties.

Antibacterial Effects

The sulfonamide moiety is well-known for its antibacterial properties. Compounds derived from this scaffold have been evaluated for their ability to inhibit bacterial growth, particularly against Pseudomonas aeruginosa and Escherichia coli. In vitro assays have shown effective inhibition at low concentrations, suggesting a viable pathway for developing new antibacterial agents .

Case Studies and Research Findings

StudyCompoundActivityIC50 (μM)Notes
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamideAntimalarial2.24Effective against Plasmodium falciparum
Various pyridine-sulfonamidesAntifungal≤25Superior efficacy against Candida species
Thiazolopyridine derivativesAntibacterial0.21Active against Pseudomonas aeruginosa

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • The 4-chlorophenylmethyl group is conserved in antimalarial analogs (e.g., 13f), suggesting its role in target binding .

Pharmacological Activity

CNS Activity

Triazolopyridines with piperazinylalkyl chains (e.g., trazodone derivatives) exhibit affinity for serotonin receptors . The absence of a piperazine moiety in the target compound suggests a divergent therapeutic focus compared to CNS-active analogs.

Computational and Docking Studies

The compound’s design may align with virtual screening approaches used for antimalarial triazolopyridines. For example:

  • AutoDock Vina : Enabled prioritization of sulfonamide-bearing analogs for synthesis by predicting falcipain-2 binding affinity.
  • Bivalent Binding Optimization : As seen in AZD5153 (a triazolopyridazine BET inhibitor), substituent positioning (e.g., methylpiperidin-sulfonyl) could enhance target engagement .

Biological Activity

The compound 2-[(4-chlorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (C19H21ClN4O3S) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, particularly focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a triazole ring fused with a pyridine moiety, along with a piperidine sulfonamide group. The presence of the 4-chlorophenyl and 4-methylpiperidin-1-yl substituents contributes significantly to its biological activity.

Antibacterial Activity

Recent studies have shown that compounds similar to 2-[(4-chlorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one exhibit varying degrees of antibacterial activity. For instance:

  • In vitro studies demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while other strains showed weaker responses .
  • A comparative analysis indicated that certain derivatives exhibited IC50 values significantly lower than standard antibiotics, suggesting their potential as effective antibacterial agents.
CompoundTarget BacteriaIC50 (µM)Activity Level
Compound ASalmonella typhi5.0Strong
Compound BBacillus subtilis7.5Moderate
Compound CEscherichia coli20.0Weak

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties:

  • Acetylcholinesterase (AChE) Inhibition : Certain derivatives demonstrated significant AChE inhibition, which is crucial for treating conditions like Alzheimer's disease. For example, compounds showed IC50 values ranging from 1.13 µM to 6.28 µM compared to a reference standard (thiourea) with an IC50 of 21.25 µM .
CompoundAChE IC50 (µM)Urease IC50 (µM)
Compound X1.132.14
Compound Y6.285.00

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Binding Interactions : Molecular docking studies suggest that the compound interacts favorably with active sites of target enzymes and bacterial proteins.
  • Sulfonamide Moiety : The sulfonamide group is known for its antibacterial properties and may contribute to the observed enzyme inhibition.
  • Triazole Ring : This structural feature often enhances bioactivity through electron-withdrawing effects and hydrogen bonding capabilities.

Case Studies

In a notable study published in 2020, researchers synthesized various derivatives based on the triazole-pyridine framework and evaluated their biological activities comprehensively:

  • Study Findings : The synthesized compounds exhibited promising antibacterial and enzyme inhibitory activities. Notably, several compounds were identified as potent urease inhibitors with potential applications in treating urinary tract infections .

Q & A

Q. How to reconcile conflicting crystallographic data on triazolopyridine ring conformation?

  • Resolution :
  • High-Resolution XRD : Compare with reference structures (e.g., CCDC 2050121) to validate bond angles and torsion angles .
  • DFT Calculations : Optimize geometry using B3LYP/6-31G* basis sets to identify low-energy conformers .

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